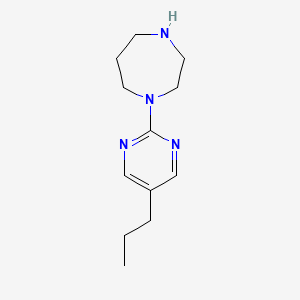

1-(5-Propylpyrimidin-2-yl)-1,4-diazepane

Description

Significance of Pyrimidine (B1678525) Heterocycles in Chemical Biology Research

Pyrimidine, a heterocyclic aromatic organic compound with two nitrogen atoms at positions 1 and 3 of its six-membered ring, is a fundamental building block in medicinal chemistry. wjahr.comwikipedia.org Its derivatives are of immense interest to organic and medicinal chemists because they are found in a vast array of natural and synthetic compounds with diverse and potent biological activities. nih.gov The pyrimidine moiety is a versatile and valuable lead structure in pharmaceutical development, recognized for its wide spectrum of pharmacological applications, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties. wjahr.comnih.gov

The significance of pyrimidines is underscored by their presence as essential components of DNA and RNA (in the form of cytosine, thymine, and uracil), allowing them to interact readily with enzymes and other biological macromolecules. wikipedia.orgnih.govignited.in Fused pyrimidine systems, where the pyrimidine ring is combined with other heterocyclic structures, have also attracted considerable research interest for their broad bioactive potential. wjahr.comignited.in The continued exploration of pyrimidine scaffolds is driven by the search for novel drugs to address new biological targets and combat emerging drug resistance. nih.gov

Role of Diazepane Scaffolds in Pharmaceutical Discovery

The diazepane scaffold, a seven-membered ring containing two nitrogen atoms, is another structure considered "privileged" in medicinal chemistry. nih.govnih.gov The term "privileged scaffold" refers to molecular frameworks that are able to bind to multiple biological targets, making them excellent templates for the development of new therapeutic agents. nih.gov The 1,4-diazepane ring system, in particular, has been a versatile foundation in rational drug design. nih.govrsc.org

Historically, the benzodiazepine (B76468) class, which features a diazepine (B8756704) ring fused to a benzene (B151609) ring, is well-known for its applications in treating anxiety, insomnia, and seizures. researchgate.net More broadly, diazepine-based compounds have been successfully developed as enzyme inhibitors, ligands for G-protein coupled receptors (GPCRs), and modulators of gene expression. nih.govnih.gov Recent research has highlighted their potential as potent inhibitors of bromodomains, which are implicated in cancer and inflammation. nih.gov The synthesis of various 1,4-diazepine derivatives is an active area of research, aiming to create new compounds with specific biological activities, such as sigma receptor ligands for potential use in treating neurodegenerative disorders. nih.govnih.gov

Structural Elucidation and Naming Convention of 1-(5-Propylpyrimidin-2-yl)-1,4-diazepane

The name "this compound" precisely describes the molecule's architecture, which is formed by the linkage of two distinct heterocyclic rings.

Pyrimidine Ring : The core of one part of the molecule is a pyrimidine ring. According to IUPAC nomenclature, this is a six-membered ring with nitrogen atoms at the first and third positions (1,3-diazine). wikipedia.orgcopbela.org This ring is substituted at its fifth carbon atom with a propyl group (a three-carbon alkyl chain). This moiety is thus named "5-Propylpyrimidine."

1,4-Diazepane Ring : The second component is a 1,4-diazepane, which is a seven-membered, saturated heterocyclic ring containing two nitrogen atoms at the first and fourth positions. rsc.org

Linkage : The two ring systems are connected via a nitrogen-carbon bond. The prefix "1-(5-Propylpyrimidin-2-yl)-" indicates that the 1,4-diazepane ring is attached via its nitrogen atom at position 1 to the carbon atom at position 2 of the 5-propylpyrimidine (B13093396) ring.

The chemical identity of this compound is summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | This compound | bldpharm.com |

| CAS Number | 651005-92-4 | bldpharm.com |

| Molecular Formula | C12H20N4 | bldpharm.com |

| Molecular Weight | 220.31 g/mol | bldpharm.com |

Overview of Research Trajectories for Novel Chemical Entities

The journey of a new chemical entity (NCE), such as this compound, from laboratory concept to a potential therapeutic agent is a complex, multi-stage process. This pathway typically involves several key phases of research and development. patheon.comfda.gov

Discovery and Development : This initial phase begins with identifying a biological target—often a protein or gene involved in a disease—and searching for compounds that can interact with it to produce a therapeutic effect. patheon.comppd.com Thousands of compounds may be screened to find promising "lead compounds." ppd.com For an NCE, this stage also involves establishing its physicochemical properties, such as chemical makeup, stability, and solubility.

Preclinical Research : Before testing in humans, an NCE must undergo extensive preclinical evaluation. This involves laboratory (in vitro) and animal (in vivo) studies to assess its basic safety, toxicity, and pharmacological profile. ppd.com Researchers examine the compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) to help determine a safe starting dose for clinical trials. patheon.com

Clinical Research : This phase involves testing the NCE in human volunteers to ensure it is safe and effective. It is typically conducted in three sequential phases (Phase I, II, and III), each with a larger number of participants, to gather detailed information on the drug's efficacy, optimal dosage, and potential side effects. patheon.com

Regulatory Review and Post-Market Monitoring : After successful clinical trials, a comprehensive data package is submitted to regulatory authorities like the U.S. Food and Drug Administration (FDA) for approval to market the drug. fda.gov Even after approval, the drug's safety is continuously monitored. fda.gov

This entire process, from discovery to market, is lengthy and has a high attrition rate, with only a small percentage of NCEs successfully navigating all phases. patheon.com

Structure

3D Structure

Properties

IUPAC Name |

1-(5-propylpyrimidin-2-yl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4/c1-2-4-11-9-14-12(15-10-11)16-7-3-5-13-6-8-16/h9-10,13H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYGWMDVJHDLFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CN=C(N=C1)N2CCCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383820 | |

| Record name | 1-(5-propylpyrimidin-2-yl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651005-92-4 | |

| Record name | Hexahydro-1-(5-propyl-2-pyrimidinyl)-1H-1,4-diazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=651005-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-propylpyrimidin-2-yl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 5 Propylpyrimidin 2 Yl 1,4 Diazepane

Retrosynthetic Analysis of the 1-(5-Propylpyrimidin-2-yl)-1,4-diazepane Framework

A logical retrosynthetic approach to this compound involves the disconnection of the C-N bond between the pyrimidine (B1678525) ring and the diazepane moiety. This primary disconnection suggests a nucleophilic aromatic substitution or a related coupling reaction as the final bond-forming step. This strategy simplifies the synthesis into two main challenges: the preparation of a suitably activated 5-propylpyrimidine (B13093396) derivative and the synthesis of the 1,4-diazepane ring.

The key precursors identified through this analysis are 1,4-diazepane and a 2-substituted-5-propylpyrimidine, where the substituent at the 2-position is a good leaving group, such as a halogen (e.g., chlorine). Further deconstruction of these precursors leads to more readily available starting materials.

Classical and Modern Synthetic Routes for the Diazepane Core Structure

The 1,4-diazepane ring is a common structural motif in medicinal chemistry, and numerous methods for its synthesis have been developed.

Cyclization Strategies for 1,4-Diazepanes

The formation of the 1,4-diazepane ring typically involves the cyclization of a linear precursor containing two nitrogen atoms separated by an appropriate carbon chain. One common strategy is the double reductive amination of a dicarbonyl compound with a diamine. Another approach involves the intramolecular cyclization of a molecule already containing the requisite atoms in a linear arrangement. researchgate.net

Modern approaches have focused on developing more efficient and milder reaction conditions. For instance, domino reactions, such as the aza-Michael/SN2 cyclization of 1-azadienes with α-halogenoacetamides, have been reported for the synthesis of related diazepinone derivatives. rsc.org Palladium-catalyzed cyclization reactions have also been employed to construct benzodiazepine (B76468) cores, which are structurally related to diazepanes. mdpi.com

Construction of the 1,4-Diazepane Ring from Precursors

A classical and straightforward method for synthesizing the unsubstituted 1,4-diazepane ring involves the reaction of ethylenediamine (B42938) with a three-carbon dielectrophile, such as 1,3-dibromopropane, followed by cyclization. Often, protecting groups are employed on the nitrogen atoms to control reactivity and prevent side reactions. The use of a Boc-protected ethylenediamine, for example, allows for a stepwise alkylation and subsequent deprotection and cyclization.

An alternative route involves the ring expansion of smaller heterocyclic systems or the partial reduction of benzodiazepine precursors. Multicomponent reactions have also gained traction for the diversity-oriented synthesis of N-polyheterocycles, including those containing diazepine (B8756704) rings. researchgate.net

Synthetic Approaches for the 5-Propylpyrimidine Moiety

The synthesis of the 5-propylpyrimidine moiety can be achieved through various methods. A common starting material for substituted pyrimidines is a β-dicarbonyl compound or its equivalent, which undergoes condensation with a urea (B33335) or amidine derivative. To introduce the propyl group at the 5-position, one could start with a precursor already containing this substituent, such as 2-propylmalondialdehyde or a related synthetic equivalent.

Alternatively, a pre-formed pyrimidine ring can be functionalized at the 5-position. While electrophilic substitution at C-5 is possible, it typically requires activating groups on the ring. researchgate.net A more versatile approach is the use of cross-coupling reactions. For instance, a 5-halopyrimidine can be coupled with a propyl organometallic reagent, such as propylzinc chloride or propylboronic acid, in the presence of a palladium catalyst.

For the final coupling step with 1,4-diazepane, a leaving group is required at the 2-position of the pyrimidine ring. A plausible route to 2-chloro-5-propylpyrimidine (B1585665) would involve the condensation of a suitable propyl-substituted three-carbon precursor with urea to form the pyrimidine-2-one, followed by chlorination with a reagent like phosphorus oxychloride (POCl₃).

Coupling Reactions for Integrating Pyrimidine and Diazepane Units

The final key step in the synthesis of this compound is the coupling of the 5-propylpyrimidine and 1,4-diazepane units. A nucleophilic aromatic substitution (SNAr) reaction is a highly effective method for this transformation. In this reaction, the 1,4-diazepane acts as the nucleophile, and a 2-halo-5-propylpyrimidine, such as 2-chloro-5-propylpyrimidine, serves as the electrophilic partner.

These reactions are typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN), and often in the presence of a non-nucleophilic base to scavenge the hydrogen halide byproduct. The reaction temperature can vary, but heating is often necessary to drive the reaction to completion. The use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provides an alternative and often milder method for forming the C-N bond between the pyrimidine and diazepane rings.

Optimization of Reaction Conditions and Yield for this compound Synthesis

To maximize the yield and purity of the final product, optimization of the reaction conditions for the coupling step is crucial. Key parameters to consider include the choice of solvent, base, temperature, and reaction time.

| Parameter | Variation | Rationale |

| Solvent | DMF, MeCN, Dioxane | The polarity and boiling point of the solvent can significantly influence the reaction rate and solubility of the reactants. |

| Base | K₂CO₃, Cs₂CO₃, Et₃N | The strength and steric hindrance of the base can affect the deprotonation of the diazepine and the overall reaction kinetics. |

| Temperature | Room Temp. to Reflux | Higher temperatures generally increase the reaction rate but can also lead to the formation of side products. |

| Catalyst (for cross-coupling) | Pd(OAc)₂, Pd₂(dba)₃ with various phosphine (B1218219) ligands | The choice of palladium precursor and ligand is critical for the efficiency of Buchwald-Hartwig and other cross-coupling reactions. |

Screening different combinations of these parameters is essential to identify the optimal conditions for the synthesis of this compound. For instance, a study on the synthesis of related pyrimidine derivatives via Suzuki cross-coupling utilized Pd(PPh₃)₄ as a catalyst. nih.gov

Below is a table summarizing representative yields for analogous coupling reactions found in the literature, which can serve as a benchmark for the synthesis of the target compound.

| Pyrimidine Substrate | Amine | Coupling Method | Solvent | Yield (%) |

| 2-Chloropyrimidine | Piperidine | SNAr | Ethanol | ~85 |

| 2-Bromopyrimidine | Morpholine | Buchwald-Hartwig | Toluene | ~92 |

| 4,6-Dichloropyrimidine | Various amines | Nucleophilic displacement | N/A | N/A |

Stereoselective Synthesis Considerations

The topic of stereoselectivity in this compound warrants discussion, primarily concerning the conformational chirality of the 1,4-diazepane ring.

The seven-membered 1,4-diazepane ring is not planar and typically adopts a flexible twist-chair conformation. researchgate.net For an unsubstituted 1,4-diazepane ring attached to the pyrimidine, the ring can undergo rapid inversion at room temperature, meaning that distinct conformational enantiomers are not isolable. researchgate.net

However, the introduction of substituents onto the diazepane ring itself would create true stereogenic centers. For instance, if a methyl group were introduced at the C2 position of the diazepane ring, this carbon would become a chiral center. In such a scenario, stereoselective synthesis would be a critical consideration to isolate specific stereoisomers.

Potential strategies for achieving stereoselectivity in substituted analogs include:

Use of Chiral Starting Materials: A chiral diamine, such as a derivative of (S)- or (R)-1,2-diaminopropane, could be used to construct the diazepane ring, thereby introducing stereochemistry from the outset.

Chiral Resolution: A racemic mixture of a substituted this compound derivative could be separated into its constituent enantiomers. This is often achieved through chromatography using a chiral stationary phase (CSP) or by forming diastereomeric salts with a chiral resolving agent. This technique has been successfully applied to the separation of chiral 1,4-benzodiazepine (B1214927) enantiomers. nih.gov

Asymmetric Synthesis: An asymmetric catalytic reaction could be employed to create the chiral center on the diazepane ring with a preference for one stereoisomer.

While this compound itself is achiral, its substituted derivatives possess significant potential for chirality, making stereoselective synthesis a key area for further investigation.

Derivatization Strategies of the this compound Scaffold

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies. Derivatization can be targeted at either the pyrimidine ring or the 1,4-diazepane moiety.

Derivatization of the Pyrimidine Ring

The pyrimidine ring can be modified at several positions. The C5-propyl group offers a handle for functionalization.

Modification of the Propyl Group: The propyl group can be oxidized at the benzylic-like position to introduce a hydroxyl or carbonyl group.

Substitution on the Pyrimidine Ring: While electrophilic aromatic substitution on pyrimidines can be challenging due to the ring's electron-deficient nature, certain reactions are possible. Halogenation at the C5 position (if vacant) or other positions under specific conditions could be explored. More advanced cross-coupling reactions, such as Suzuki or Stille couplings, could be employed if a halo-substituent is present on the pyrimidine ring. nih.gov

Derivatization of the 1,4-Diazepane Moiety

The secondary amine at the N4 position of the 1,4-diazepane ring is a prime target for derivatization due to its nucleophilicity.

N-Alkylation: The secondary amine can be readily alkylated using alkyl halides or via reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will yield the corresponding N-acyl derivatives.

N-Arylation: The amine can be arylated using an activated aryl halide through a Buchwald-Hartwig amination or an SNAr reaction.

Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.

A table summarizing potential derivatization reactions on the 1,4-diazepane nitrogen is provided below.

| Reaction Type | Reagent | General Product Structure |

| N-Alkylation | R-X (X = Br, I) or R-CHO/NaBH(OAc)₃ | 1-(5-propylpyrimidin-2-yl)-4-R-1,4-diazepane |

| N-Acylation | RCOCl or (RCO)₂O | 1-(4-acyl-1,4-diazepan-1-yl)-5-propylpyrimidine |

| N-Arylation | Ar-X (X = Br, I) with Pd catalyst | 1-(4-aryl-1,4-diazepan-1-yl)-5-propylpyrimidine |

| N-Sulfonylation | RSO₂Cl | 1-(4-(R-sulfonyl)-1,4-diazepan-1-yl)-5-propylpyrimidine |

These derivatization strategies provide a versatile platform for systematically modifying the structure of this compound to explore its chemical space and potential applications.

Molecular and Cellular Pharmacological Research of Pyrimidine Diazepane Systems

In Silico Modeling for Potential Molecular Target Prediction

In the initial stages of drug discovery, computational methods are invaluable for predicting the potential biological targets of a novel compound. For a molecule like 1-(5-Propylpyrimidin-2-yl)-1,4-diazepane, a combination of ligand-based and structure-based approaches would be employed to generate hypotheses about its mechanism of action.

Ligand-based methods leverage the known activities of structurally similar molecules to predict the activity of a new compound. By comparing the physicochemical and structural features of this compound to databases of existing pharmacologically active agents, it is possible to identify potential targets. The pyrimidine (B1678525) and diazepane moieties are present in numerous bioactive compounds, suggesting a broad range of potential applications. For instance, various pyrimidine derivatives have shown activities as anticancer, anti-inflammatory, and antimicrobial agents. nih.govresearchgate.net Similarly, the 1,4-diazepine core is a key feature in drugs targeting the central nervous system. semanticscholar.orgdntb.gov.uaresearchgate.net

A hypothetical similarity search could yield a profile suggesting potential interactions with G-protein coupled receptors (GPCRs) or kinases, based on the prevalence of the pyrimidine core in inhibitors of these protein families.

When the three-dimensional structure of a potential protein target is known, structure-based methods like molecular docking can provide detailed insights into the binding mode and affinity of a ligand. For this compound, docking studies would be performed against a panel of targets identified through ligand-based screening or other preliminary assays.

For example, based on the known pharmacology of related pyrimidine derivatives, Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR) could be selected as potential targets. nih.gov Docking simulations would predict the binding pose of the compound within the active site of these proteins, highlighting key interactions such as hydrogen bonds and hydrophobic contacts that contribute to binding affinity. The introduction of a 1,4-diazepane ring can lead to enhanced selectivity for certain kinases. cardiff.ac.uk

A hypothetical docking study against the ATP-binding pocket of a kinase might reveal the pyrimidine ring forming hydrogen bonds with the hinge region backbone, a common binding motif for kinase inhibitors. The propyl group could occupy a hydrophobic pocket, while the diazepane ring might interact with solvent-exposed residues, potentially influencing selectivity and pharmacokinetic properties.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| CDK2 | -8.5 | Leu83, Glu81, Phe80 |

| EGFR | -7.9 | Met793, Gly796, Leu718 |

| Dopamine (B1211576) D2 Receptor | -9.2 | Asp114, Ser193, Phe389 |

| Serotonin (B10506) 5-HT3 Receptor | -8.8 | Trp183, Arg192, Tyr234 |

This table is for illustrative purposes and contains hypothetical data.

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations can be used to study the stability of the predicted ligand-protein complex over time. An MD simulation of this compound bound to a target like the sigma-1 receptor (σ1R), a target for other diazepane derivatives, would provide information on the flexibility of the ligand in the binding pocket and the conformational changes in the protein upon binding. nih.gov These simulations are crucial for validating the docking poses and understanding the energetic contributions of individual interactions.

Exploration of Potential Receptor Binding Profiles (In Vitro Assays)

Following the generation of in silico hypotheses, in vitro assays are essential to experimentally validate the predicted biological activities and to determine the pharmacological profile of the compound.

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. Based on the structural similarity of this compound to known ligands, a panel of GPCRs and ion channels would be screened. For example, derivatives of N-(hexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides have shown high affinity for dopamine D2 and serotonin 5-HT3 receptors. nih.gov Therefore, it would be pertinent to investigate the binding of the title compound to these and other related receptors.

In these assays, a radiolabeled ligand with known affinity for the target receptor is competed with increasing concentrations of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the binding affinity (Ki) can be calculated.

Table 2: Hypothetical Radioligand Binding Affinity Data for this compound

| Receptor Target | Radioligand | Ki (nM) |

| Dopamine D2 | [³H]-Spiperone | 15.2 |

| Serotonin 5-HT3 | [³H]-GR65630 | 25.8 |

| Sigma-1 (σ1R) | [³H]-(+)-Pentazocine | 8.7 |

| Adenosine A1 | [³H]-CCPA | >1000 |

This table is for illustrative purposes and contains hypothetical data.

Given that pyrimidine derivatives are well-known kinase inhibitors, it would be crucial to screen this compound against a panel of protein kinases. nih.govnih.gov Enzyme inhibition assays measure the ability of a compound to reduce the activity of a specific enzyme. For kinases, this typically involves measuring the phosphorylation of a substrate in the presence of the inhibitor.

The results are usually expressed as the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. These assays would confirm the in silico predictions and provide quantitative data on the compound's potency and selectivity. For instance, related pyrimidine compounds have been evaluated for their inhibitory activity against EGFR and CDK2. nih.gov

Table 3: Hypothetical Enzyme Inhibition Data for this compound

| Enzyme Target | Substrate | IC50 (nM) |

| CDK2/Cyclin A | Histone H1 | 78 |

| EGFR | Poly(Glu, Tyr) | 150 |

| Trypanosoma brucei (Antitrypanosomal activity) | - | MIC > 10 µM |

This table is for illustrative purposes and contains hypothetical data based on related compounds. nih.gov

Mechanistic Studies at the Cellular Level (In Vitro)

In the realm of in vitro cellular pharmacology, the investigation of pyrimidine-diazepane systems often centers on understanding their interactions with cellular components to elicit a biological response. While direct research on this compound is not publicly available, studies on related diazepane and pyrimidine derivatives offer insights into potential mechanisms of action.

Research into compounds containing the 1,4-diazepane scaffold has highlighted their potential to modulate various intracellular signaling pathways. For instance, certain 1,4-diazepane-based ligands have been synthesized and evaluated for their affinity for sigma receptors (σR). nih.govnih.gov The σ1 receptor, in particular, is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane and can translocate to regulate the activity of other proteins, thereby influencing ionic channel function through mechanisms independent of inositol (B14025) trisphosphate (IP₃). nih.gov The interaction of diazepane derivatives with such receptors suggests a potential role in modulating downstream signaling cascades.

Furthermore, pyrimidine derivatives have been investigated for their ability to interfere with signaling pathways implicated in various diseases. Molecular docking studies on some pyrimidine derivatives have explored their binding to target proteins involved in conditions like diabetes, suggesting a potential to modulate these pathways. remedypublications.comremedypublications.com

Phenotypic screening is a powerful tool in drug discovery to identify compounds that induce a desired change in cellular phenotype without a preconceived molecular target. nih.gov This approach allows for the discovery of compounds with novel mechanisms of action. For pyrimidine-diazepane systems, phenotypic screens could reveal effects on a wide array of cellular behaviors.

For example, studies on pyrimidine derivatives have identified compounds that modulate the expression of proteins involved in critical cellular processes. Some pyrimidine analogues have been found to influence the splicing of pre-mRNA, leading to increased production of functional proteins, a mechanism that has been successfully targeted in diseases like spinal muscular atrophy. nih.gov This highlights the potential for pyrimidine-containing compounds to regulate gene expression and protein function at a post-transcriptional level.

Interactive Data Table: Phenotypic Effects of Related Compound Classes

| Compound Class | Observed Phenotypic Effect | Potential Implication | Reference |

|---|---|---|---|

| Diazepane Derivatives | High σ1 Receptor Affinity | Neuromodulation, Neuroprotection | nih.govnih.gov |

| Pyrimidine Derivatives | Modulation of SMN2 pre-mRNA splicing | Treatment of Spinal Muscular Atrophy | nih.gov |

Cell-based assays are crucial for elucidating the effects of chemical compounds on specific cellular functions. The pyrimidine and diazepane scaffolds are present in molecules that have been evaluated for their impact on cellular proliferation.

For instance, various pyrimidine derivatives have been synthesized and assessed for their cytotoxic activities against cancer cell lines using assays like the MTT assay to measure cell viability. nih.gov Such studies are fundamental in identifying potential anti-cancer agents. The evaluation of novel 1,4-diazepane derivatives for cytotoxicity has also been a key step in their pharmacological profiling, with some studies indicating low toxicity in certain cancer cell lines. nih.govnih.gov

Furthermore, cell proliferation assays are not limited to oncology. The immunomodulatory activity of complex mixtures containing peptides, assessed via cell proliferation assays of immune cells like Jurkat cells, demonstrates the utility of these assays in immunology. mdpi.com While not directly involving pyrimidine-diazepane systems, this illustrates the methodological approach that could be applied to study the effects of this compound on immune cell proliferation.

Interactive Data Table: Cell-Based Assay Findings for Related Compound Classes

| Compound Class | Assay Type | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|---|

| 1,4-Diazepane Derivatives | Cytotoxicity Assay | Cancer cell lines | Low to no significant toxicity | nih.govnih.gov |

| Pyrimidine Derivatives | MTT Assay | Cancer cell lines | Varied cytotoxic potential | nih.gov |

Preclinical Investigational Methodologies in Vitro and in Vivo, Mechanistic Focus

Biochemical Characterization of Target Engagement

For novel compounds, target engagement is often first characterized using in vitro binding assays. For instance, studies on other diazepane-based ligands have utilized radioligand competition assays to determine binding affinities for specific receptors, such as the sigma receptor subtypes (σ1 and σ2). nih.gov In such assays, the ability of the test compound to displace a known radiolabeled ligand from its receptor is measured, providing an inhibition constant (Ki) that indicates the compound's binding potency.

Cell-Free Enzymatic Assays for Mechanism of Action Determination

To elucidate the mechanism of action, cell-free enzymatic assays are frequently used. For example, in the investigation of 1,4-diazepane derivatives as potential factor Xa inhibitors, researchers have employed assays to measure the direct inhibitory activity of the compounds on this serine protease, which is involved in the coagulation cascade. nih.gov Such assays can determine the concentration of the compound required to inhibit enzyme activity by 50% (IC50).

Receptor Occupancy Studies in Model Systems

Receptor occupancy studies are crucial for understanding the relationship between the concentration of a drug and its binding to the target in a living system. While no specific data exists for "1-(5-Propylpyrimidin-2-yl)-1,4-diazepane," these studies are typically conducted using techniques like positron emission tomography (PET) with a radiolabeled form of the compound or a competing ligand. Alternatively, ex vivo autoradiography or tissue homogenization followed by binding assays can be performed on tissues from animal models.

Mechanistic Studies in Animal Models

Animal models are essential for exploring the physiological effects of a compound. nih.govresearchgate.net For centrally acting agents, various behavioral models in rodents can be used to infer the modulation of specific neurotransmitter pathways. For example, alterations in locomotor activity, anxiety-like behavior in an elevated plus maze, or cognitive performance in a Morris water maze can provide insights into the compound's in vivo effects on the central nervous system. However, no such studies have been published for "this compound."

Analytical Techniques for Compound Quantification in Research Matrices

The quantification of a novel compound in biological matrices like plasma, brain, and other tissues is fundamental for preclinical research. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common and robust method for this purpose. nih.govresearchgate.net Sample preparation often involves techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the complex biological matrix before analysis. nih.gov While general methods for benzodiazepines and related structures are well-established, specific validated assays for "this compound" are not described in the literature. nih.govnih.govresearchgate.net

Advanced Spectroscopic and Computational Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules like 1-(5-Propylpyrimidin-2-yl)-1,4-diazepane. Through one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, a complete picture of the molecular skeleton and proton environments can be assembled.

In the ¹H NMR spectrum, specific chemical shifts and coupling patterns are expected for the distinct protons of the propyl, pyrimidine (B1678525), and diazepane moieties. For instance, the protons on the diazepane ring would likely appear as a series of complex multiplets in the aliphatic region, while the pyrimidine ring protons would be observed in the aromatic region with characteristic shifts influenced by the nitrogen atoms. Two-dimensional NMR experiments are crucial for assigning these signals definitively. mdpi.com For example, ¹H-¹H COSY spectra would reveal the coupling relationships between adjacent protons, and HMBC experiments would show long-range correlations between protons and carbons, confirming the connectivity between the propyl group, the pyrimidine ring, and the diazepane substituent. mdpi.com Dynamic NMR studies can also be employed to investigate the conformational dynamics of the seven-membered diazepane ring, which is known to undergo ring-inversion. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents hypothetical data based on known chemical shift ranges for similar structural motifs.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrimidine-H (C4, C6) | 8.0 - 8.5 | s |

| Diazepane-H (ring CH₂) | 2.5 - 4.0 | m |

| Propyl-CH₂ (alpha to pyrimidine) | 2.4 - 2.8 | t |

| Propyl-CH₂ (methylene) | 1.5 - 1.9 | sextet |

| Propyl-CH₃ (methyl) | 0.8 - 1.2 | t |

Mass Spectrometry (MS) for Purity and Identity Verification

Mass spectrometry (MS) is a primary technique for verifying the molecular weight and elemental composition of a synthesized compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable. acs.org It provides a highly accurate mass measurement, allowing for the determination of the molecular formula (C₁₂H₁₈N₄) with a high degree of confidence. nih.gov

The mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. The specific fragmentation pattern observed in tandem MS (MS/MS) experiments can further corroborate the structure. Characteristic fragments would likely arise from the cleavage of the propyl chain, the bond between the pyrimidine and diazepane rings, or the fragmentation of the diazepane ring itself. This detailed fragmentation analysis serves as a molecular fingerprint, confirming the identity of the compound and assessing its purity by detecting any potential byproducts or impurities. nih.govnih.gov

Table 2: High-Resolution Mass Spectrometry Data This table shows expected values for the target compound.

| Ion | Calculated m/z |

| [M+H]⁺ | 219.1604 |

| [M+Na]⁺ | 241.1424 |

X-ray Crystallography of Related Pyrimidine-Diazepane Structures for Binding Mode Analysis

While a crystal structure for this compound itself may not be publicly available, X-ray crystallography of structurally related pyrimidine-diazepane derivatives provides invaluable insights into their three-dimensional conformation and potential binding modes with biological targets. mdpi.comresearchgate.net Crystallographic studies on analogous compounds, such as those targeting various receptors or enzymes, reveal the precise spatial arrangement of atoms and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) that govern molecular recognition. nih.govnih.govnih.gov

For instance, analysis of related structures has shown that the diazepane ring can adopt various low-energy conformations, such as twist-boat or chair-like forms, which can be critical for fitting into a protein's binding pocket. nih.gov The orientation of the pyrimidine ring relative to the diazepane moiety is also a key determinant of binding. researchgate.net This structural information is instrumental in structure-based drug design, allowing researchers to understand how modifications, like the 5-propyl group, might influence binding affinity and selectivity. nih.gov

Computational Chemistry: Quantum Mechanical Calculations and Conformational Analysis

Computational chemistry offers powerful tools to complement experimental data. Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), can be used to calculate the optimized geometry, electronic structure, and relative energies of different conformers of this compound. mdpi.comnih.gov These calculations help to understand the inherent flexibility of the molecule, particularly the conformational preferences of the seven-membered diazepane ring and the rotational barrier of the bond connecting it to the pyrimidine ring. researchgate.net

Conformational analysis can identify the most stable, low-energy shapes the molecule is likely to adopt in solution or within a biological environment. nih.gov This is crucial, as the bioactive conformation may not be the absolute lowest energy state. chemrxiv.org By mapping the potential energy surface, researchers can gain a deeper understanding of the molecule's dynamic behavior, which is essential for rationalizing its structure-activity relationships. nih.gov

Cheminformatics and Data Mining for Structure-Activity Landscape Analysis

Cheminformatics and data mining techniques are vital for analyzing the structure-activity relationships (SAR) across a series of related compounds. nih.gov By examining large datasets of pyrimidine-diazepane analogues and their associated biological activities, researchers can build predictive models and understand the broader "structure-activity landscape". nih.gov

A key method in this field is the Structure-Activity Landscape Index (SALI), which helps identify "activity cliffs"—pairs of structurally similar molecules that exhibit a large difference in potency. blogspot.com Analyzing these cliffs can highlight critical structural features or "hot spots" that are highly sensitive to modification. For the pyrimidine-diazepane class, this could reveal the importance of the substitution pattern on the pyrimidine ring or the nature of the diazepane ring itself. mdpi.comnih.gov This data-driven approach accelerates the optimization of lead compounds by guiding synthetic efforts toward more potent and selective derivatives. nih.govblogspot.com

Future Research Directions and Unexplored Avenues for 1 5 Propylpyrimidin 2 Yl 1,4 Diazepane

Development of Novel Synthetic Analogues and Derivatives

The synthesis of novel analogues and derivatives of 1-(5-Propylpyrimidin-2-yl)-1,4-diazepane is a primary avenue for future research, aimed at exploring and optimizing its potential therapeutic properties. The structural framework of this compound offers multiple sites for chemical modification.

Future synthetic efforts could focus on:

Modification of the Pyrimidine (B1678525) Ring: The propyl group at the 5-position of the pyrimidine ring can be varied to include other alkyl chains, cyclic groups, or functional groups such as halogens or ethers. The introduction of different substituents can influence the compound's lipophilicity, metabolic stability, and target-binding affinity. For instance, the use of a trifluoromethyl group, a common modification in medicinal chemistry, could enhance metabolic stability. cardiff.ac.uk

Substitution on the Diazepane Ring: The nitrogen atoms of the 1,4-diazepane ring are amenable to substitution with a variety of chemical groups. scispace.com This could include the introduction of aryl or heteroaryl groups, which have been shown in related structures to influence selectivity for biological targets. cardiff.ac.uk

Conformational Constraint: The seven-membered diazepane ring is conformationally flexible. Introducing conformational constraints, for example by creating bridged diazepane analogues, could lock the molecule into a bioactive conformation, potentially increasing potency and selectivity for a specific target. cardiff.ac.uknih.gov

Alternative Synthetic Routes: Exploring novel and efficient synthetic pathways is crucial. Green synthesis approaches, which minimize the use of hazardous reagents and solvents, are increasingly important. alliedacademies.org Additionally, the development of methods for the stereoselective synthesis of chiral diazepane derivatives would be a significant advancement, as different enantiomers often exhibit distinct pharmacological profiles.

Investigation of Undiscovered Molecular Targets and Biological Pathways

The pyrimidine and diazepane scaffolds are present in numerous biologically active compounds, suggesting that this compound could interact with a variety of molecular targets.

Potential areas of investigation include:

Kinase Inhibition: Pyrimidine derivatives are well-known kinase inhibitors and are featured in several approved anti-cancer drugs. nih.gov The pyrimidine moiety of this compound could potentially bind to the ATP-binding site of various kinases. Future research could involve screening this compound against a panel of kinases to identify potential targets in pathways related to cell proliferation, inflammation, or other disease processes. For example, some pyrimidine derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs). cardiff.ac.uknih.gov

G-Protein Coupled Receptors (GPCRs): The diazepane moiety is a common feature in ligands for various GPCRs. Given the structural similarities to known central nervous system (CNS) active agents, exploring the interaction of this compound with GPCRs involved in neurotransmission is a logical step.

Ion Channels: Some diazepane derivatives have been investigated as modulators of ion channels. For example, related compounds have been evaluated for their activity as T-type calcium channel blockers. smolecule.com

Enzyme Inhibition: Beyond kinases, the compound could target other enzyme families. For instance, pyrimidine-based compounds have been designed as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders. nih.gov

Exploration of Polypharmacology and Off-Target Interactions at a Mechanistic Level

Polypharmacology, the ability of a single compound to interact with multiple targets, is a critical consideration in drug discovery. A thorough understanding of the polypharmacology of this compound is essential for predicting both its therapeutic efficacy and potential side effects.

Future research in this area should involve:

Broad Target Screening: Employing large-scale screening platforms to test the compound against a wide array of receptors, enzymes, and ion channels will help to build a comprehensive interaction profile.

Computational Modeling: Molecular docking and simulation studies can predict potential off-target interactions by virtually screening the compound against the structures of known proteins. remedypublications.com This can help to prioritize experimental validation of predicted interactions.

Cellular Phenotypic Screening: Observing the effects of the compound on various cellular models can provide insights into its biological activities, even without prior knowledge of its specific molecular targets. This approach can uncover unexpected therapeutic opportunities or potential liabilities.

Application as a Chemical Probe for Biological Research

A chemical probe is a small molecule used to study the function of a specific protein or biological pathway. If this compound is found to be a potent and selective ligand for a particular target, it could be developed into a valuable research tool.

The development of this compound as a chemical probe would require:

Demonstration of High Potency and Selectivity: The compound must exhibit high affinity for its intended target and minimal interaction with other related proteins.

Characterization in Cellular and In Vivo Models: The probe's effects must be well-characterized in relevant biological systems to ensure that its observed phenotype is a direct result of its interaction with the target of interest.

Synthesis of Tagged Derivatives: The synthesis of derivatives containing fluorescent tags, biotin, or photo-affinity labels would enable a wide range of applications, including visualization of the target protein in cells, pull-down experiments to identify binding partners, and target engagement studies.

Integration with Advanced High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large compound libraries. Integrating this compound and its future analogues into HTS campaigns is crucial for discovering and optimizing its biological activities.

Key considerations for this integration include:

Assay Development: The development of robust and sensitive assays suitable for an HTS format is essential. This could include biochemical assays to measure enzyme activity or cell-based assays to assess cellular responses.

Miniaturization and Automation: Utilizing microfluidic reactors and automated liquid handling systems can increase the efficiency and reduce the cost of screening large numbers of compounds. frontiersin.org

Advanced Analytical Techniques: The use of high-throughput analytical methods, such as Direct Analysis in Real Time tandem mass spectrometry (DART-MS/MS), can facilitate the rapid quantification of compounds in biological samples, which is critical for pharmacokinetic studies. researchgate.netnih.govnih.gov

Data Analysis and Informatics: The vast amounts of data generated from HTS require sophisticated computational tools for analysis, hit identification, and structure-activity relationship (SAR) studies. arabjchem.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.